N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine ring connected via a carboxamide group to a 1,3-thiazole moiety. The compound’s synthesis typically involves coupling reactions between piperidine-4-carboxylic acid derivatives and 2-aminothiazole, facilitated by reagents like HATU or EDCI .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h5-7,10H,1-4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZOPKLJXAGNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 2-aminothiazole with piperidine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the piperidine ring, thiazole moiety, and additional functional groups (e.g., sulfonyl, oxazolyl, or aromatic substituents). These modifications influence physicochemical properties such as solubility, molecular weight, and lipophilicity, which are critical for drug-likeness.
Table 1: Structural and Physicochemical Comparison
Key Structural Insights
- Electron-Withdrawing Groups : Sulfonyl or halogen substituents (e.g., in ) may enhance binding to polar enzyme active sites but reduce membrane permeability.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.
- Hybrid Scaffolds : Incorporation of oxazole or furan rings (e.g., ) introduces additional hydrogen-bonding or π-π stacking interactions.
Biological Activity
N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound characterized by a thiazole ring linked to a piperidine moiety via a carboxamide group. This structural configuration is associated with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : A five-membered heterocycle containing nitrogen and sulfur, known for its reactivity and biological activity.
- Piperidine Moiety : A six-membered saturated ring that is common in many bioactive compounds.
- Carboxamide Group : Enhances the ability to form hydrogen bonds, influencing interactions with biological targets.
This compound is believed to exert its biological effects through:
- Enzyme Inhibition : Interaction with specific enzymes or receptors, which can lead to inhibition of metabolic pathways involved in disease processes.
- Receptor Modulation : Potential modulation of neurotransmitter receptors or other cellular targets that influence physiological responses.
Biological Activities
The compound has been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that thiazole-containing compounds often exhibit antimicrobial properties. This compound has shown potential as an antimicrobial agent against various pathogens. The thiazole ring is known to enhance interaction with bacterial enzymes, leading to inhibition of growth.
2. Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory properties. Its ability to inhibit certain inflammatory mediators could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.
3. Antitumor Activity
Preliminary studies indicate that this compound may have anticancer potential. Compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound could be further explored for its antitumor efficacy.
Synthesis and Evaluation
A study conducted by researchers synthesized various derivatives of thiazole-piperidine carboxamides and evaluated their biological activities. The synthesized compounds were tested for their potential to inhibit specific enzymes associated with disease processes.
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anti-inflammatory | |
| Compound C | Antitumor |
In Vivo Studies
In vivo studies have shown that certain derivatives exhibit significant effects on tumor growth in animal models. For instance, one study reported that a derivative of this compound inhibited tumor growth by targeting specific signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
